2-(2-Iodophenyl)piperidine oxalate
CAS No.:
Cat. No.: VC17462300
Molecular Formula: C13H16INO4
Molecular Weight: 377.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16INO4 |
|---|---|
| Molecular Weight | 377.17 g/mol |
| IUPAC Name | 2-(2-iodophenyl)piperidine;oxalic acid |
| Standard InChI | InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6) |
| Standard InChI Key | IOPMVNVTPYLHAU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CC=CC=C2I.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The IUPAC name for 2-(2-Iodophenyl)piperidine oxalate is 2-(2-iodophenyl)piperidine; oxalic acid, reflecting its dual-component salt structure. The molecular formula is C₁₃H₁₅INO₄, comprising a piperidine ring (C₅H₁₁N) substituted with a 2-iodophenyl group (C₆H₄I) and complexed with oxalic acid (C₂H₂O₄). The molecular weight is 376.18 g/mol, calculated as follows:
-
Carbon (12 × 13): 156
-
Hydrogen (1 × 15): 15
-
Iodine (126.9): 126.9
-
Nitrogen (14): 14
-
Oxygen (16 × 4): 64
The oxalate salt enhances solubility in polar solvents, with an estimated aqueous solubility of 12.7 mg/mL at 25°C .
Structural Features
The piperidine ring adopts a chair conformation, with the 2-iodophenyl group occupying an axial position to minimize steric hindrance . The iodine atom at the ortho position of the phenyl ring introduces electronic effects, increasing the compound’s electrophilicity and influencing its binding affinity to biological targets . The oxalate counterion forms hydrogen bonds with the piperidine’s amine group, stabilizing the crystal lattice .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅INO₄ |
| Molecular Weight | 376.18 g/mol |
| Melting Point | 198–202°C (decomposes) |
| Solubility in Water | 12.7 mg/mL at 25°C |
| LogP (Partition) | 2.34 (predicted) |
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of 2-(2-Iodophenyl)piperidine oxalate involves two primary steps: (1) preparation of the 2-iodophenylpiperidine base and (2) salt formation with oxalic acid.
Preparation of 2-Iodophenylpiperidine
A modified Ullmann coupling reaction is employed, as described in analogous iodophenyl-piperidine syntheses :
-
Iodination: Treat 2-bromophenylpiperidine with sodium iodide and copper(I) iodide in dimethylformamide (DMF) at 120°C for 24 hours.
-
Purification: Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Oxalate Salt Formation
The base is dissolved in ethanol and reacted with equimolar oxalic acid at 60°C. Crystallization at 4°C yields the oxalate salt .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NaI, CuI, DMF, 120°C, 24h | 68% |
| Salt Formation | Oxalic acid, EtOH, 60°C, 2h | 82% |
Pharmacological and Biochemical Profile
Dopamine Receptor Interactions
Structural analogs, such as 4-(4-iodophenyl)piperidin-4-ol derivatives, exhibit high affinity for dopamine D₂ receptors (Kᵢ = 1.1–2.0 nM) . The iodine atom enhances binding via halogen bonding with serine residues in the receptor’s active site .
Selectivity and Mechanism
Compared to D₃ receptors, iodophenyl-piperidine derivatives show 4–10× selectivity for D₂ receptors, attributed to steric clashes between the iodine substituent and D₃ receptor pockets . This selectivity is critical for developing positron emission tomography (PET) tracers for neurological disorders .
Table 3: Receptor Binding Data (Analogous Compounds)
| Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | Selectivity (D₂/D₃) |
|---|---|---|---|
| 4-(4-Iodophenyl)piperidin-4-ol | 1.1 | 12.7 | 11.5 |
| Haloperidol | 1.1 | 24.2 | 22.0 |
Applications in Research and Industry
Pharmaceutical Development
The oxalate salt’s improved solubility makes it suitable for oral formulations targeting central nervous system (CNS) disorders . Preclinical studies suggest potential as an antidepressant or analgesic, with reduced off-target effects compared to classical antipsychotics .
Radiopharmaceuticals
The iodine-123/124 isotopologues of this compound are candidates for SPECT/PET imaging of D₂ receptors in Parkinson’s disease and schizophrenia .
Material Science
Piperidine-oxalate complexes are explored as ligands in metal-organic frameworks (MOFs) for gas storage, leveraging their rigid aromatic cores .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume